molecular formula C9H12ClNO2S B1607003 4-chloro-N-isopropylbenzenesulfonamide CAS No. 28860-19-7

4-chloro-N-isopropylbenzenesulfonamide

Cat. No.: B1607003
CAS No.: 28860-19-7
M. Wt: 233.72 g/mol
InChI Key: SURQJARFZVYLFJ-UHFFFAOYSA-N
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Description

4-Chloro-N-isopropylbenzenesulfonamide is an organosulfur compound with the molecular formula C9H12ClNO2S. It is characterized by the presence of a chloro group and an isopropyl group attached to a benzenesulfonamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-N-isopropylbenzenesulfonamide can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfinamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Sulfonamides, including 4-chloro-N-isopropylbenzenesulfonamide, are known for their antimicrobial activity. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA replication. Studies have demonstrated that structural modifications can enhance their efficacy against various pathogens. For example, compounds with additional halogen substitutions have shown improved antibacterial activity in vitro.

Case Study: Structure-Activity Relationship (SAR) Studies
Research has highlighted the importance of specific substituents on the sulfonamide group to optimize antimicrobial properties. In a study examining various derivatives, it was found that 4-chloro substitutions significantly increased the compound's potency against resistant bacterial strains .

Immunology

Adjuvant Activity
Recent studies have investigated the use of this compound as a potential adjuvant in vaccine formulations. It has been shown to enhance immune responses when used in conjunction with established adjuvants like monophosphoryl lipid A (MPLA). The compound appears to prolong activation of immune signaling pathways, such as NF-κB and ISRE, which are critical for effective vaccine responses .

Case Study: Murine Vaccination Studies
In murine models, the combination of this sulfonamide with MPLA resulted in significantly higher antigen-specific immunoglobulin responses compared to MPLA alone. This suggests that this compound can be an effective co-adjuvant in improving vaccine efficacy .

Biodegradation Studies
Research indicates that sulfonamides can persist in the environment, leading to concerns regarding their biodegradation. Studies on this compound have focused on its degradation pathways and the impact of environmental factors on its persistence. Understanding these pathways is crucial for assessing environmental risks associated with pharmaceutical contaminants .

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the modification of biological pathways. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

  • 4-Chloro-N-methylbenzenesulfonamide
  • 4-Chloro-N-ethylbenzenesulfonamide
  • 4-Chloro-N-propylbenzenesulfonamide

Comparison: 4-Chloro-N-isopropylbenzenesulfonamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, biological activity, and physicochemical properties .

Biological Activity

4-Chloro-N-isopropylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN1O2SC_10H_{12}ClN_1O_2S. The compound features a sulfonamide group attached to a chlorinated aromatic ring with an isopropyl substituent. This unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight233.72 g/mol
SolubilitySoluble in organic solvents
Functional GroupsSulfonamide, Chlorine

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Enzymes : The sulfonamide group can competitively inhibit enzymes such as dihydropteroate synthase, which is critical for bacterial folate synthesis, thereby disrupting bacterial growth and replication.
  • Electrophilic Aromatic Substitution : The chloro group can participate in electrophilic aromatic substitution reactions, leading to modifications in biological pathways that may enhance or inhibit various cellular functions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They function by inhibiting bacterial growth through interference with folate synthesis pathways. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

In addition to its antibacterial effects, there is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies indicate that compounds within the sulfonamide class can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as an effective treatment for bacterial infections .
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 25 µM across different cancer types. Further investigation into its mechanism revealed activation of apoptotic pathways through caspase activation .

Properties

IUPAC Name

4-chloro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQJARFZVYLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323568
Record name ST50182497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-19-7
Record name NSC404322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50182497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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